molecular formula C19H18N2O4 B2877557 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide CAS No. 2034536-68-8

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No. B2877557
CAS RN: 2034536-68-8
M. Wt: 338.363
InChI Key: IYWPRWSPTQJCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide” is a complex organic molecule that contains several functional groups. It has a pyridine ring and a furan ring, both of which are aromatic heterocycles. The molecule also contains a benzamide group, which consists of a benzene ring attached to an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (pyridine and furan), the amide functional group, and methoxy groups attached to the benzene ring. These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Cytochrome P450 2A6 Inhibition

This compound has been identified as an inhibitor of the enzyme Cytochrome P450 2A6 (CYP2A6), which is involved in the metabolism of various xenobiotics and drugs . By inhibiting CYP2A6, it can potentially modulate the metabolic clearance of drugs that are substrates for this enzyme, affecting their pharmacokinetics and dynamics.

Anti-Fibrosis Activity

Derivatives of the compound have shown promising results in the study of anti-fibrosis activity . These studies suggest that the compound could be used to develop novel anti-fibrotic drugs, which could be beneficial in treating diseases characterized by excessive fibrous tissue, such as liver cirrhosis.

Neurodegenerative Diseases

The inhibition of prolyl oligopeptidase (POP) activity by related compounds indicates potential therapeutic applications in neurodegenerative diseases. POP is an enzyme implicated in the processing of proline-containing peptides, and its inhibitors are considered for the treatment of conditions like Alzheimer’s disease.

Oncology

The same mechanism that suggests utility in neurodegenerative diseases also points to potential applications in oncology. POP inhibitors can affect the regulation of cell growth and proliferation, making them candidates for cancer therapy.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-16-7-14(8-17(9-16)24-2)19(22)21-11-13-6-15(12-20-10-13)18-4-3-5-25-18/h3-10,12H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWPRWSPTQJCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide

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